![molecular formula C12H13F3N2O2 B2612975 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1260887-68-0](/img/structure/B2612975.png)
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine
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Overview
Description
The compound is a derivative of 2-Nitro-4-(trifluoromethyl)phenol . This parent compound is a major product of the solution phase photodecomposition of fluorodifen .
Synthesis Analysis
While specific synthesis methods for “4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine” were not found, 2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .Molecular Structure Analysis
The molecular structure of the related compound 2-Nitro-4-(trifluoromethyl)phenol has a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 .Physical And Chemical Properties Analysis
The related compound 2-Nitro-4-(trifluoromethyl)phenol has a boiling point of 94 °C/12 mmHg, a flash point of 95 °C, and a specific gravity of 1.52 .Scientific Research Applications
Antioxidants and Polymerization Mediators
Piperidine and pyrrolidine nitroxyl radicals, which include the 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine structure, have been extensively studied for their antioxidant properties, contrast agents, spin probes, radiation protective agents, and as mediators in polymerization processes. Their ability to react with free radicals and reductants highlights their potential in developing new antioxidants and contrast agents for medical imaging, among other applications. Tetraethyl-substituted piperidine nitroxyl radical exhibited resistance to reduction by ascorbic acid, indicating its robustness as a radical polymerizer and antioxidant (Kinoshita et al., 2009).
Anticancer and Antimicrobial Applications
Nitroxides, including variants of piperidine nitroxyl radicals, have been explored for their applications as antioxidants and anticancer drugs. These stable radicals, due to their unique redox cycle and catalytic mechanism of action, offer promising routes in combating oxidative stress induced by anticancer drugs. Their potential in treating various cancers under both in vivo and in vitro conditions has been investigated, alongside their use as spin labels in biomedical imaging and research (Lewandowski & Gwoździński, 2017).
Structural Characterization and Stability Studies
Research into the crystal structure and molecular characteristics of compounds related to 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine has provided insights into their stability and reactivity. For example, the study of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone helped understand the side products in benzothiazinone synthesis, offering a glimpse into the structural aspects that influence the behavior of these compounds (Eckhardt et al., 2020).
Photophysical Properties
The exploration of bichromophores, incorporating piperidine structures modified at the nitro group, has shed light on the photophysical properties critical in designing molecules for photoinduced electron transfer systems. Such studies are fundamental in advancing photochemistry and developing new materials for photonic applications (Yarnell et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
It is suggested that it may interact with its targets, potentially inhibiting their function . This interaction could lead to changes in the biochemical processes within the cell.
Biochemical Pathways
Given its potential role as an inhibitor of cytochrome p450 enzymes , it may impact the metabolic pathways these enzymes are involved in.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine is currently unknown .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antitumor effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially affect the action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine .
properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8/h1-2,7-8,16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHFHOUKWIZKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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